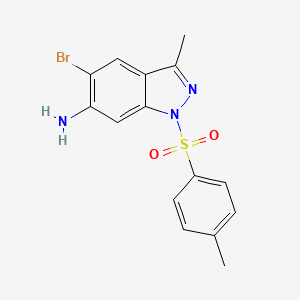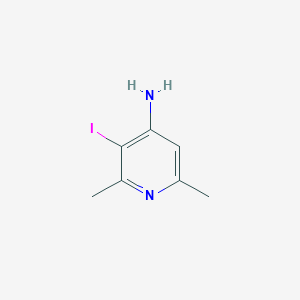
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a cyclopropylmethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Cyclopropylmethylamino Group: This step involves the substitution of a suitable leaving group on the thiophene ring with cyclopropylmethylamine under appropriate conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
化学反应分析
Types of Reactions
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under suitable conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
科学研究应用
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the thiophene ring.
Thiophene-2-boronic Acid: Similar structure but without the cyclopropylmethylamino group.
Cyclopropylboronic Acid: Contains the cyclopropyl group but lacks the thiophene ring.
属性
分子式 |
C9H14BNO2S |
|---|---|
分子量 |
211.09 g/mol |
IUPAC 名称 |
[5-[(cyclopropylmethylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO2S/c12-10(13)9-4-3-8(14-9)6-11-5-7-1-2-7/h3-4,7,11-13H,1-2,5-6H2 |
InChI 键 |
PEBBNLSSLMXAII-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)CNCC2CC2)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1,3-thiazol-2-amine](/img/structure/B8536185.png)









![2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)



